molecular formula C19H16ClFN6O3 B2780494 2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide CAS No. 1396882-09-9

2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide

Cat. No.: B2780494
CAS No.: 1396882-09-9
M. Wt: 430.82
InChI Key: PLNSBJNKDUZICK-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C19H16ClFN6O3 and its molecular weight is 430.82. The purity is usually 95%.
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Biological Activity

2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide is a complex synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C19H16ClFN6O3C_{19}H_{16}ClFN_6O_3 with a molecular weight of 430.82 g/mol. This compound belongs to a class of tetrazole derivatives, known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a tetrazole ring, which is integral to its biological activity. The presence of the cyclopropylamino group and the chloro and fluorine substituents on the aromatic rings contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC19H16ClFN6O3
Molecular Weight430.82 g/mol
Purity≥ 95%

The biological activity of tetrazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Many tetrazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and various kinases.
  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that similar compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin and Erythromycin .

Table 1: Antibacterial Activity of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
2-chloro-N...S. epidermidis4

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that some tetrazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . The MTT assay results indicated that certain compounds in this class showed IC50 values indicating potent anticancer activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound CHeLa (cervical cancer)10
Compound DMCF7 (breast cancer)15
2-chloro-N...Normal HaCaT cells>100

Case Studies

Several studies have explored the biological effects of tetrazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of tetrazole compounds showed promising antibacterial effects against clinical isolates of Staphylococcus epidermidis, with MIC values significantly lower than those of standard treatments .
  • Cancer Cell Targeting : Another investigation reported that certain tetrazole derivatives exhibited selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells, suggesting their potential for targeted cancer therapy .

Properties

IUPAC Name

2-chloro-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN6O3/c20-14-2-1-3-15(21)17(14)18(29)23-12-6-8-13(9-7-12)27-19(30)26(24-25-27)10-16(28)22-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSBJNKDUZICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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